molecular formula C12H13ClN4 B593975 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1207175-11-8

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B593975
CAS No.: 1207175-11-8
M. Wt: 248.714
InChI Key: SQVZRUXKBUJUGH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen . This inhibition can lead to reduced collagen synthesis, making the compound a potential candidate for antifibrotic therapies. Additionally, the compound has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor (PDGF) receptors, which are critical in cell signaling pathways related to fibrosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immortalized rat hepatic stellate cells (HSC-T6), the compound has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, a key component in the development of fibrosis . This inhibition is achieved through the suppression of hydroxyproline content in the cell culture medium, indicating a reduction in collagen synthesis . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits collagen prolyl 4-hydroxylases, thereby preventing the hydroxylation of proline residues in collagen . This inhibition disrupts the stability and function of collagen fibers, leading to reduced fibrosis. Additionally, the compound interacts with VEGFR-2 and PDGF receptors, inhibiting their signaling pathways and further contributing to its antifibrotic properties .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound has shown stability over time, maintaining its inhibitory effects on collagen synthesis in vitro . Long-term studies have demonstrated that the compound continues to suppress collagen production and reduce fibrosis markers in cell cultures, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and reduced cell viability . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl 4-hydroxylases and VEGFR-2, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution enhances its therapeutic effects while minimizing off-target interactions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on collagen synthesis . Post-translational modifications and targeting signals play a crucial role in this localization, ensuring that the compound reaches its intended sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZRUXKBUJUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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